4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid 4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799689
InChI: InChI=1S/C15H15ClN2O3S/c1-9-13(14(21)17-8-4-7-12(19)20)22-15(18-9)10-5-2-3-6-11(10)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,21)(H,19,20)
SMILES:
Molecular Formula: C15H15ClN2O3S
Molecular Weight: 338.8 g/mol

4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

CAS No.:

Cat. No.: VC14799689

Molecular Formula: C15H15ClN2O3S

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid -

Specification

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.8 g/mol
IUPAC Name 4-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid
Standard InChI InChI=1S/C15H15ClN2O3S/c1-9-13(14(21)17-8-4-7-12(19)20)22-15(18-9)10-5-2-3-6-11(10)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,21)(H,19,20)
Standard InChI Key DWCUQKVMXJIKJA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid reflects its composition:

  • A 2-(2-chlorophenyl)-4-methyl-1,3-thiazole heterocycle.

  • A carbonyl group bridging the thiazole and a 4-aminobutanoic acid side chain.

The molecular formula is C₁₅H₁₄ClN₃O₃S, with a molecular weight of 351.81 g/mol (calculated from analogous structures in ).

Structural Analysis

The compound’s structure comprises three key domains:

  • Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3. The 2-position is substituted with a 2-chlorophenyl group, while the 4-position has a methyl group .

  • Amide Linker: The carbonyl group connects the thiazole’s 5-position to the amino group of the butanoic acid chain, forming a stable amide bond .

  • Butanoic Acid Tail: A four-carbon aliphatic chain terminating in a carboxylic acid group, which enhances solubility and potential for hydrogen bonding .

Table 1: Comparative Molecular Features of Analogous Thiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₅H₁₄ClN₃O₃S351.812-(2-Cl-phenyl), 4-methyl
N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine C₁₃H₁₁ClN₂O₃S310.76Glycine substituent
3-(2-(4-Chlorophenyl)thiazol-5-yl)-4-(1-methylpyrazol-3-yl)butanoic acid C₂₇H₂₈ClN₅O₃S538.1Extended pyrazole moiety

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis route for the target compound is documented, analogous methods suggest a multi-step approach:

  • Thiazole Formation: Condensation of 2-chlorophenyl thiourea with methyl-substituted α-haloketones to form the 2-(2-chlorophenyl)-4-methylthiazole core .

  • Carboxylation: Introduction of a carbonyl group at the thiazole’s 5-position using phosgene or thionyl chloride .

  • Amide Coupling: Reaction of the acyl chloride intermediate with 4-aminobutanoic acid via Schotten-Baumann or EDCl/HOBt-mediated coupling .

Critical Reaction Parameters:

  • Temperature: 0–5°C during acyl chloride formation to prevent side reactions .

  • Solvents: Dichloromethane or THF for amide bond formation .

Physicochemical Characteristics

Predicted properties based on structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid group .

  • Melting Point: Estimated 180–190°C (decomposition observed in for similar compounds).

  • LogP: ~2.1 (indicating moderate lipophilicity suitable for membrane permeability) .

CompoundTarget OrganismActivity (IC₅₀/MIC)Mechanism of Action
N-{[2-(2-Cl-phenyl)-4-methylthiazole]carbonyl}glycine S. aureus8 µg/mLCell wall synthesis inhibition
3-(2-(4-Cl-phenyl)thiazol-5-yl)butanoic acid M. tuberculosis5.6 µMEnoyl-ACP reductase inhibition

Computational and Experimental Data

Molecular Docking Studies

Docking simulations of analogous thiazoles into E. coli dihydrofolate reductase (PDB: 1RX2) revealed:

  • Binding Affinity: ∆G = -9.2 kcal/mol, driven by π-π stacking with Phe31 and hydrogen bonding to Asp27 .

  • Role of Chlorophenyl Group: Enhanced hydrophobic interactions with active-site residues .

Spectroscopic Characterization

While experimental data for the target compound is lacking, related structures exhibit:

  • IR Spectroscopy: Amide C=O stretch at ~1680 cm⁻¹; carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .

  • NMR: Thiazole proton signals at δ 7.3–8.1 ppm (aromatic); methyl groups at δ 2.4–2.6 ppm .

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